N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]-2,5-dimethylbenzamide
Description
N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]-2,5-dimethylbenzamide is a benzamide derivative characterized by a hydroxyl-substituted butyl chain containing a methylsulfanyl group and a 2,5-dimethylbenzamide moiety.
Properties
IUPAC Name |
N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)-2,5-dimethylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2S/c1-11-5-6-12(2)13(9-11)14(17)16-10-15(3,18)7-8-19-4/h5-6,9,18H,7-8,10H2,1-4H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPSQXPJUIHEUCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)NCC(C)(CCSC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]-2,5-dimethylbenzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzamide core, followed by the introduction of the hydroxy, methyl, and methylsulfanyl groups through a series of substitution and addition reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control standards. The use of automated systems and advanced analytical techniques ensures consistent production of the compound.
Chemical Reactions Analysis
Types of Reactions
N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]-2,5-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy and methylsulfanyl groups can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups onto the benzamide core.
Scientific Research Applications
N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]-2,5-dimethylbenzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]-2,5-dimethylbenzamide involves its interaction with molecular targets, such as enzymes or receptors. The hydroxy and methylsulfanyl groups play a crucial role in these interactions, potentially affecting the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional distinctions from related benzamide derivatives are critical for understanding its unique properties. Below is a comparative analysis based on available evidence:
Structural Similarities and Differences
- Core Benzamide Backbone : Shared with compounds like the sodium salt of 2-chloro-3-(methylsulfanyl)-N-(1-methyl-1H-tetrazol-5-yl)-4-(trifluoromethyl)benzamide (Patent EP 3259990A1) . Both feature a benzamide core with methylsulfanyl substituents.
- Substituent Variations :
- Target Compound : 2,5-dimethylbenzamide with a hydroxy-methylbutyl chain.
- Patent Compound : 2-chloro-3-(methylsulfanyl)-4-(trifluoromethyl)benzamide with a tetrazolyl amine group.
The trifluoromethyl and chloro groups in the patented compound enhance lipophilicity and herbicidal activity, whereas the hydroxy and dimethyl groups in the target compound may influence solubility and metabolic stability .
Data Table: Key Comparative Properties
| Property | Target Compound | Patent Compound (EP 3259990A1) |
|---|---|---|
| Benzamide Substituents | 2,5-dimethyl | 2-chloro-3-(methylsulfanyl)-4-CF₃ |
| Amine Group | 2-hydroxy-2-methyl-4-(methylsulfanyl)butyl | 1-methyl-1H-tetrazol-5-yl |
| Key Functional Groups | Hydroxyl, methylsulfanyl | Chloro, trifluoromethyl, tetrazolyl |
| Reported Activity | Not explicitly documented | Herbicidal (broadleaf weed control) |
| Solubility Profile | Likely moderate (hydroxyl group) | Enhanced via sodium salt formulation |
Research Findings and Limitations
- Patent Evidence: The sodium salt benzamide (EP 3259990A1) demonstrates that methylsulfanyl and halogen/CF₃ groups synergize for herbicidal efficacy. The absence of similar substituents in the target compound implies divergent applications, possibly in non-herbicidal roles (e.g., enzyme inhibition) .
- Knowledge Gaps: No direct studies on the target compound’s bioactivity or pharmacokinetics are available. Comparative inferences rely on structural analogies, highlighting the need for empirical validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
